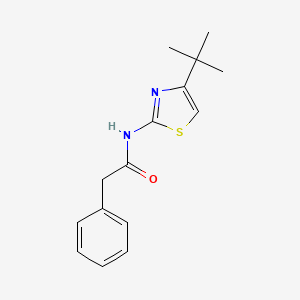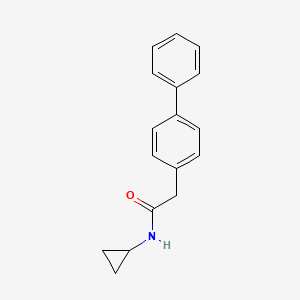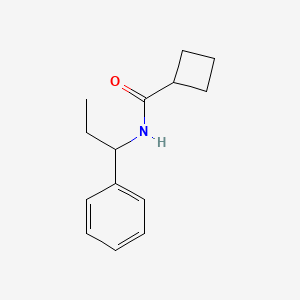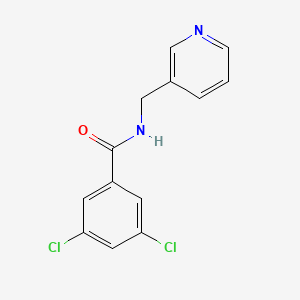![molecular formula C13H10F4N2O2 B4430610 N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430610.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound that belongs to the isoxazole class of compounds. It is commonly referred to as 'FITM' and is known for its use in scientific research. FITM is a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down fatty acid amides in the body.
Mécanisme D'action
FITM works by binding to the active site of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide, which prevents the enzyme from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can then activate the endocannabinoid system. The exact mechanism of action of FITM is not fully understood, but it is believed to be a reversible competitive inhibitor of this compound.
Biochemical and Physiological Effects:
FITM has been shown to have a number of biochemical and physiological effects. In animal studies, FITM has been shown to reduce pain, anxiety, and inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, FITM has been shown to have anti-cancer properties, although more research is needed to fully understand this effect.
Avantages Et Limitations Des Expériences En Laboratoire
FITM has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide, which makes it a valuable tool for studying the endocannabinoid system. Additionally, FITM has a long half-life, which allows for sustained inhibition of this compound. However, there are also limitations to the use of FITM in lab experiments. It has poor solubility in water, which can make it difficult to administer. Additionally, FITM can have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on FITM. One area of interest is the development of more potent and selective N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide inhibitors. Additionally, researchers are interested in studying the effects of FITM on other physiological processes, such as metabolism and immune function. Finally, there is interest in exploring the therapeutic potential of FITM for various conditions, such as pain, anxiety, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a valuable tool for studying the endocannabinoid system. It is a potent and selective inhibitor of this compound, which can increase the levels of endocannabinoids in the body. FITM has several advantages for use in lab experiments, but there are also limitations to its use. Future research on FITM will likely focus on developing more potent and selective this compound inhibitors, studying the effects of FITM on other physiological processes, and exploring its therapeutic potential for various conditions.
Applications De Recherche Scientifique
FITM is primarily used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that plays a role in regulating various physiological processes, including pain, appetite, and mood. N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that activate the endocannabinoid system. By inhibiting this compound, FITM can increase the levels of endocannabinoids in the body, which can then be studied to better understand the endocannabinoid system.
Propriétés
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O2/c1-6-11(7(2)21-19-6)12(20)18-10-5-8(13(15,16)17)3-4-9(10)14/h3-5H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCFBRNIVGLNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4430535.png)



![ethyl [1-(4-pyridinyl)ethyl]carbamate](/img/structure/B4430546.png)

![2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430570.png)

![1-[(4-fluorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4430590.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4430592.png)

![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4430626.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4430646.png)